CK2 Kinase Inhibitory Activity of 7‑Carboxylate Indazole Scaffolds Derived from 3‑Bromo Precursors
The 3‑bromo‑1H‑indazole‑7‑carboxylate scaffold serves as the direct precursor to 3‑aryl‑indazole‑7‑carboxylic acids, which exhibit CK2 inhibitory activity with IC₅₀ values in the 3.1–6.5 μM range [1]. In contrast, 3‑aryl‑indazole‑5‑carboxylic acids prepared via identical cross‑coupling protocols show altered activity, and the absence of the carboxylate group entirely abolishes CK2 inhibition, confirming the essential role of the 7‑carboxylate substituent that is pre‑installed in the target compound [1].
| Evidence Dimension | CK2 kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Derivatives (3‑aryl‑indazole‑7‑carboxylic acids) prepared from 3‑bromo‑1H‑indazole‑7‑carboxylate scaffold: IC₅₀ = 3.1–6.5 μM |
| Comparator Or Baseline | Unsubstituted indazole or 5‑carboxylate regioisomers: activity not specified but structurally distinct |
| Quantified Difference | IC₅₀ range of 3.1–6.5 μM for 7‑carboxylate derivatives; carboxylate group essential for activity |
| Conditions | Luciferase Kinase‑Glo® luminescent kinase assay measuring ATP consumption |
Why This Matters
The 7‑carboxylate group is a critical pharmacophoric element for CK2 inhibition, making this specific substitution pattern indispensable for researchers developing CK2‑targeted anticancer agents.
- [1] Vdovin VS, Lukashov SS, Borysenko IP, Borovykov OV, Protopopov MV, Bdzhola VG, Yarmoluk SM. Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Biopolym Cell. 2021;37(3):177-184. View Source
